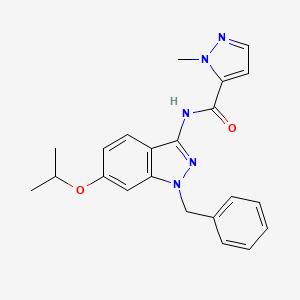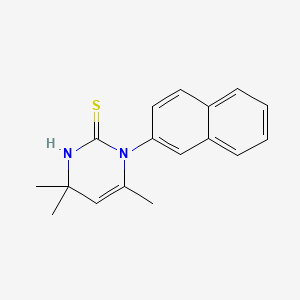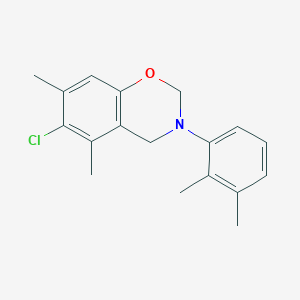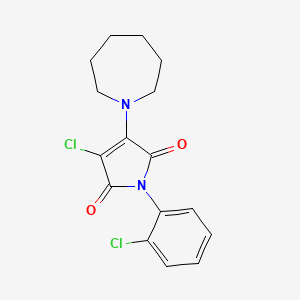![molecular formula C23H26N6O2 B5550091 N-(5-methyl-2-pyridinyl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5550091.png)
N-(5-methyl-2-pyridinyl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-3-pyridazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the preparation of pyridazinone derivatives and their subsequent modifications. For instance, the synthesis of N-substituted 3H-indeno[1,2-c]pyridazinones and a benzo[h]cinnolinone, designed as rigid structural modifications of phenylpyridazinones, demonstrates potent inotropic activity, highlighting the method's relevance to the synthesis of similar compounds like N-(5-methyl-2-pyridinyl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-3-pyridazinamine (Sircar et al., 1986).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound often exhibits complex interactions, such as the limited inclination of the phenyl ring when ortho-substituted, and a marked delocalization of the nitrogen lone pair towards the middle heterocycle, which is critical for their pharmacological activity (Georges et al., 1989).
Chemical Reactions and Properties
The chemical reactivity and properties of pyridazinone derivatives, akin to this compound, involve interactions with various reagents to form new compounds. For example, enamines derived from active methyl and methylene compounds can be used to synthesize new pyridazinone derivatives, indicating a wide range of possible chemical reactions and properties for such compounds (Darwish et al., 2011).
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Heterocyclic compounds, which include pyrroles, pyridines, pyrazines, and others, are fundamental to pharmaceuticals, agrochemicals, and other industrial applications due to their high biological activities. Research on nitrogen-containing heterocyclic compounds highlights their extensive use in creating herbicides, insecticides, vitamins, pharmaceuticals, and adhesives. Pyrazines, in particular, find use in flavors, fragrances, and pharmaceutical intermediates. The synthesis and evaluation of new [1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones and related compounds for their analgesic and anti-inflammatory activities exemplify the chemical's potential in medicinal chemistry (Higasio & Shoji, 2001), (Demchenko et al., 2015).
Biological Activity and Drug Discovery
The exploration of novel heterocyclic systems, including pyridazine derivatives, for anticipated biological activities showcases the compound's relevance in drug discovery. Synthesis strategies involving heterocyclic compounds can lead to new therapeutic agents with anti-inflammatory, analgesic, and potentially antitumor activities. Compounds such as bis-indole derivatives have been synthesized for evaluation in antitumor activity, reflecting the ongoing search for new cancer treatments (Youssef et al., 2005), (Andreani et al., 2008).
Pharmacological Research
In the realm of pharmacological research, the synthesis and evaluation of new chemical entities based on the structure of N-(5-methyl-2-pyridinyl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-3-pyridazinamine could lead to the discovery of novel pharmacophores. These efforts are aimed at developing drugs with specific biological targets, such as c-Met/ALK inhibitors for cancer therapy. The design and synthesis of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones illustrate the approach to creating highly selective and efficacious inhibitors with potential antitumor applications (Li et al., 2013).
Propriétés
IUPAC Name |
1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-17-8-9-20(24-16-17)25-21-10-11-22(27-26-21)28-12-14-29(15-13-28)23(30)18(2)31-19-6-4-3-5-7-19/h3-11,16,18H,12-15H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCBUKVEDYLRNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-{[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5550016.png)
![(1S*,5R*)-3-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550017.png)
![ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B5550020.png)
![(3R*,4S*)-4-isopropyl-N,N-dimethyl-1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinamine](/img/structure/B5550025.png)


![2-[4-(2-bromobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5550046.png)


![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B5550067.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3-dimethylbenzamide](/img/structure/B5550075.png)

